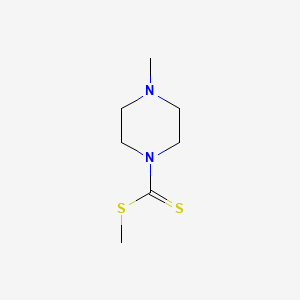
Methyl 4-methylpiperazine-1-carbodithioate
描述
Methyl 4-methylpiperazine-1-carbodithioate is a chemical compound with the molecular formula C7H14N2S2 and a molecular weight of 190.33 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The InChI code for Methyl 4-methylpiperazine-1-carbodithioate is 1S/C7H14N2S2/c1-8-3-5-9(6-4-8)7(10)11-2/h3-6H2,1-2H3 . This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule. The exact 3D structure can be determined using computational chemistry methods or experimental techniques such as X-ray crystallography.Chemical Reactions Analysis
Methyl 4-methylpiperazine-1-carbodithioate can participate in various chemical reactions. For instance, it has been used in the formation of mixed-ligand complexes with metals such as cobalt (II), nickel (II), and copper (II) . The exact reaction conditions and outcomes can vary depending on the specific reaction.Physical And Chemical Properties Analysis
Methyl 4-methylpiperazine-1-carbodithioate is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results. These properties can be determined using standard laboratory methods or can be found in specialized chemical databases.科学研究应用
Anticancer Applications
Methyl 4-methylpiperazine-1-carbodithioate has shown promise in anticancer research. A study by Jiang et al. (2007) investigated a compound related to Methyl 4-methylpiperazine-1-carbodithioate, TM208, which displayed significant in vivo and in vitro anticancer activity with low toxicity. This compound was metabolized into various metabolites in rat bile, indicating its potential for therapeutic applications in cancer treatment (Jiang et al., 2007). Additionally, Hou et al. (2006) synthesized derivatives of 4-methylpiperazine-1-carbodithioic acid, which demonstrated in vitro anticancer activities, suggesting the potential of Methyl 4-methylpiperazine-1-carbodithioate derivatives in cancer therapy (Hou et al., 2006).
Antimicrobial Activity
Kalia et al. (2009) reported that complexes of Methyl 4-methylpiperazine-1-carbodithioate exhibited prominent antimicrobial activity against several pathogenic strains, including Candida albicans, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. This suggests its potential application in antimicrobial treatments (Kalia et al., 2009).
Complex Formation and Characterization
Several studies have focused on the formation of mixed-ligand complexes involving Methyl 4-methylpiperazine-1-carbodithioate. Kalia et al. (2012) explored its ability to form mixed-ligand complexes with manganese (II) and iron (II), revealing its utility in creating novel chemical compounds with potential applications in various fields of chemistry (Kalia et al., 2012).
Physicochemical Investigations
Research by Kalia et al. (2008) on Methyl 4-methylpiperazine-1-carbodithioate complexes with metals like zinc(II), cadmium(II), and mercury(II) contributed valuable information about their physicochemical properties. These studies are crucial for understanding the chemical behavior and potential applications of these complexes in various scientific domains (Kalia et al., 2008).
Magnetic and Spectral Studies
Magnetic and spectral properties of Methyl 4-methylpiperazine-1-carbodithioate complexes have been investigated, as seen in the study by Manhas et al. (1995). These investigations provide insights into the electronic structures of these complexes, which is essential for their potential applications in materials science and coordination chemistry (Manhas et al., 1995).
安全和危害
Methyl 4-methylpiperazine-1-carbodithioate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .
未来方向
The future directions for research on Methyl 4-methylpiperazine-1-carbodithioate could include exploring its potential applications in various fields, studying its properties in more detail, and developing new synthesis methods. Its use in the formation of mixed-ligand complexes suggests potential applications in coordination chemistry and materials science .
属性
IUPAC Name |
methyl 4-methylpiperazine-1-carbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S2/c1-8-3-5-9(6-4-8)7(10)11-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVFRUURAMHQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718158 | |
| Record name | Methyl 4-methylpiperazine-1-carbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylpiperazine-1-carbodithioate | |
CAS RN |
98428-90-1 | |
| Record name | Methyl 4-methylpiperazine-1-carbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(methylsulfanyl)carbothioylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




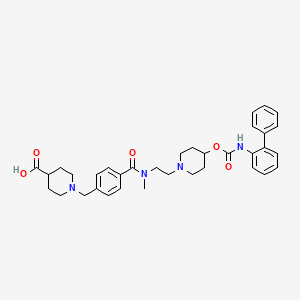
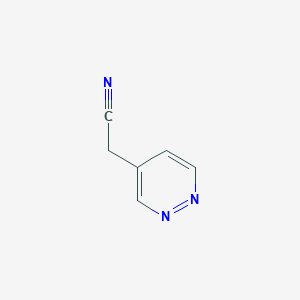
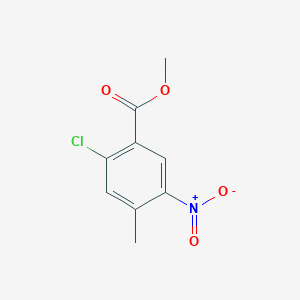



![Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1426068.png)

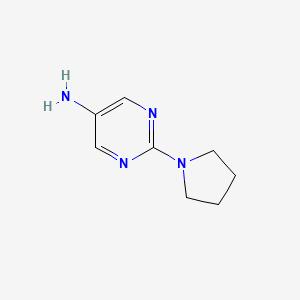


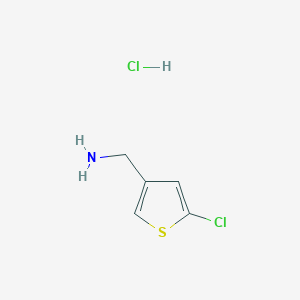
![4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B1426079.png)